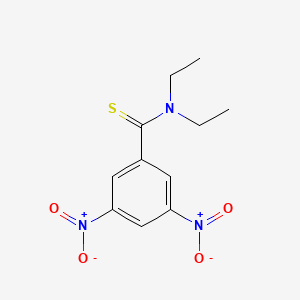
N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide is an organic compound characterized by the presence of nitro groups, a benzene ring, and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions on the benzene ring . The subsequent introduction of the carbothioamide group can be achieved through a reaction with diethylamine and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide may involve large-scale nitration reactors and specialized equipment to handle the reactive intermediates and ensure safety. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of N,N-Diethyl-3,5-diaminobenzene-1-carbothioamide.
Substitution: Formation of substituted benzene derivatives with various functional groups replacing the nitro groups.
Scientific Research Applications
N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The carbothioamide group may also play a role in modulating the compound’s reactivity and binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3,5-dinitrobenzamide: Similar structure but with an amide group instead of a carbothioamide group.
N,N-Diethyl-3,5-dinitrobenzenesulfonamide: Contains a sulfonamide group instead of a carbothioamide group.
N,N-Diethyl-3,5-dinitrobenzene-1-carboxamide: Features a carboxamide group in place of the carbothioamide group.
Uniqueness
N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing novel compounds with specific desired properties for various applications.
Properties
CAS No. |
518068-03-6 |
|---|---|
Molecular Formula |
C11H13N3O4S |
Molecular Weight |
283.31 g/mol |
IUPAC Name |
N,N-diethyl-3,5-dinitrobenzenecarbothioamide |
InChI |
InChI=1S/C11H13N3O4S/c1-3-12(4-2)11(19)8-5-9(13(15)16)7-10(6-8)14(17)18/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZBBUIJZKOVXLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















